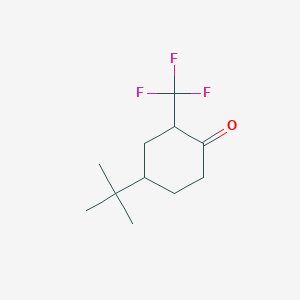

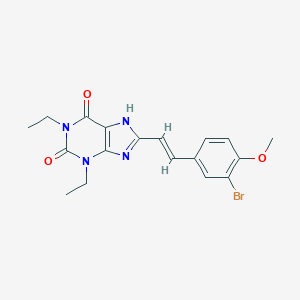

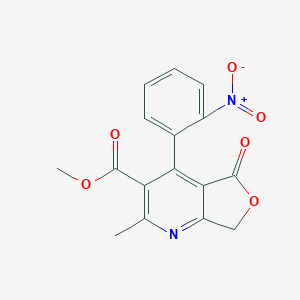

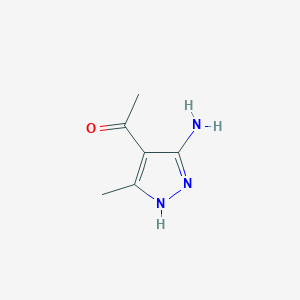

1-(5-amino-3-methyl-1H-pyrazol-4-yl)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "1-(5-amino-3-methyl-1H-pyrazol-4-yl)ethanone" is a derivative of the pyrazole class, which is known for its diverse pharmacological properties. Pyrazole derivatives have been extensively studied due to their potential therapeutic applications, including central nervous system depressant activity, anticonvulsant properties, and antifungal activity .

Synthesis Analysis

The synthesis of pyrazole derivatives, such as those mentioned in the provided papers, involves the creation of (1,3-dialkyl-5-amino-1H-pyrazol-4-yl)arylmethanones. These compounds are synthesized to explore their pharmacological potential, particularly in the context of central nervous system depressants and anticonvulsants . Another paper describes the synthesis of pyrazole derivatives with antifungal activity, indicating the versatility of this chemical scaffold in drug design .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is crucial in determining their pharmacological properties. For instance, the substitution pattern on the pyrazole ring and the nature of the aryl group attached to the methanone moiety can significantly influence the biological activity of these compounds. The molecular-electronic structure of these compounds can also affect their hydrogen bonding patterns, which is important for their interaction with biological targets .

Chemical Reactions Analysis

The chemical reactivity of pyrazole derivatives is influenced by the presence of amino and methanone groups. These functional groups can participate in various chemical reactions, including hydrogen bonding. In the case of methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate, the molecules are linked into sheets by a combination of N-H...N, N-H...O, and C-H...O hydrogen bonds, demonstrating the compound's ability to form complex molecular architectures .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are determined by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and stability. These properties are essential for the pharmacokinetics and pharmacodynamics of the compounds. For example, the anticonvulsant and depressant activities of these compounds are related to their ability to cross the blood-brain barrier, which is influenced by their lipophilicity and molecular size .

Applications De Recherche Scientifique

Synthesis of Novel Compounds

- 1-(5-amino-3-methyl-1H-pyrazol-4-yl)ethanone has been used as a precursor in synthesizing new compounds, such as 4-amino-1H-pyrazolo[3,4-b]pyridines, demonstrating its utility in the creation of novel chemical entities (Hu et al., 2018).

Antimicrobial and Anticancer Applications 2. Derivatives of this compound have shown potential as antimicrobial and anticancer agents. For instance, compounds with oxa/thiadiazolyl and pyrazolyl moieties have exhibited significant antimicrobial and anticancer activities (Hafez et al., 2016).

Fungicidal Activity 3. Certain derivatives containing oxyacetic acid or oxy(2-thioxothiazolidin-3-yl)ethanone moieties have been prepared and shown moderate inhibitory activity against Gibberella zeae, a fungus (Liu et al., 2012).

Chemical Synthesis and Structural Analysis 4. The compound has been involved in the synthesis of various heterocyclic compounds and their structures have been confirmed using techniques like NMR and mass spectra, showcasing its role in advancing chemical synthesis and analysis (Smolyar, 2010).

Eco-friendly Synthesis Strategies 5. Its derivatives have been used in computational studies to develop eco-friendly synthesis strategies for new active biomolecules, highlighting its importance in sustainable chemistry (Mabrouk et al., 2020).

Chemical Structure and Biological Evaluation 6. Various heterocyclic compounds bearing benzimidazole and pyrazoline motifs synthesized from derivatives of this compound have been evaluated for antimicrobial activity, contributing to the development of new therapeutic agents (Desai et al., 2017).

Cytotoxicity Evaluation in Cancer Research 7. Novel pyrazolyl pyrazoline and pyrazolyl aminopyrimidine derivatives synthesized from this compound have been evaluated for their cytotoxicity against various human cancer cell lines, indicating its potential in cancer research (Alam et al., 2018).

Orientations Futures

The future directions for “1-(5-amino-3-methyl-1H-pyrazol-4-yl)ethanone” and other pyrazole derivatives involve the design of novel pyrazoles, the development of innovative synthetic routes, the examination of different potencies, and the exploration of potential applications . These compounds demonstrate a broad spectrum of physical, chemical, and biological characteristics, making them valuable for future research .

Propriétés

IUPAC Name |

1-(3-amino-5-methyl-1H-pyrazol-4-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c1-3-5(4(2)10)6(7)9-8-3/h1-2H3,(H3,7,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYPSOOKVMCUCIY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)N)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-amino-3-methyl-1H-pyrazol-4-yl)ethanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.